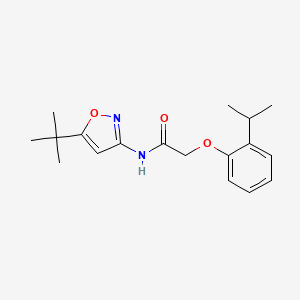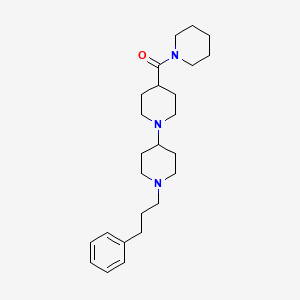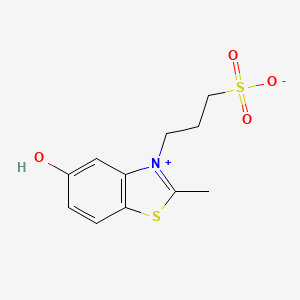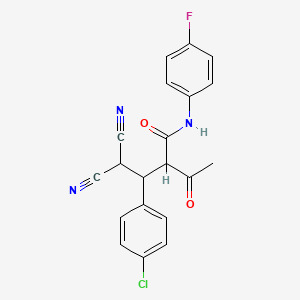
N-(5-tert-butyl-3-isoxazolyl)-2-(2-isopropylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-3-isoxazolyl)-2-(2-isopropylphenoxy)acetamide, commonly known as A-438079, is a selective antagonist of the P2X7 receptor. P2X7 receptor is a type of purinergic receptor that is widely distributed in the central nervous system and immune system. A-438079 has been widely used in scientific research as a tool to study the role of P2X7 receptor in various physiological and pathological processes.
Mecanismo De Acción
A-438079 is a selective antagonist of the P2X7 receptor. P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Activation of P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines. A-438079 binds to the P2X7 receptor and blocks its activation, thereby reducing the influx of calcium ions and the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
A-438079 has been shown to have various biochemical and physiological effects in animal models of disease. A-438079 has been shown to reduce the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, in various animal models of inflammation. A-438079 has also been shown to reduce the severity of arthritis and multiple sclerosis in animal models. In addition, A-438079 has been shown to reduce the neuropathic pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
A-438079 has several advantages for lab experiments. A-438079 is a selective antagonist of the P2X7 receptor, which means that it does not affect other purinergic receptors. This allows researchers to study the specific role of P2X7 receptor in various physiological and pathological processes. A-438079 is also relatively stable and can be stored for a long time.
However, there are also some limitations for lab experiments using A-438079. A-438079 is not very water-soluble, which makes it difficult to administer to animals. A-438079 also has a relatively short half-life, which means that it needs to be administered frequently to maintain its effect.
Direcciones Futuras
There are several future directions for research using A-438079. One direction is to study the role of P2X7 receptor in other diseases, such as cancer and Alzheimer's disease. Another direction is to develop more selective and potent antagonists of the P2X7 receptor. Finally, there is a need to develop more water-soluble and long-acting formulations of A-438079 for use in animal models of disease.
Conclusion:
A-438079 is a selective antagonist of the P2X7 receptor that has been widely used in scientific research to study the role of P2X7 receptor in various physiological and pathological processes. A-438079 has several advantages for lab experiments, including its selectivity and stability. However, there are also some limitations, such as its solubility and half-life. There are several future directions for research using A-438079, including the study of P2X7 receptor in other diseases and the development of more selective and potent antagonists.
Métodos De Síntesis
A-438079 can be synthesized using a multi-step process. The first step is the preparation of 5-tert-butyl-3-isoxazolylamine from tert-butylhydroxylamine and ethyl acetoacetate. The second step is the reaction of 5-tert-butyl-3-isoxazolylamine with 2-(2-isopropylphenoxy)acetyl chloride to form N-(5-tert-butyl-3-isoxazolyl)-2-(2-isopropylphenoxy)acetamide. The final step is the purification of the product using column chromatography.
Aplicaciones Científicas De Investigación
A-438079 has been widely used in scientific research to study the role of P2X7 receptor in various physiological and pathological processes. P2X7 receptor is involved in many cellular processes, including inflammation, pain, and cell death. A-438079 has been shown to inhibit the activation of P2X7 receptor and reduce the inflammatory response in various animal models of disease, such as arthritis, multiple sclerosis, and neuropathic pain.
Propiedades
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-12(2)13-8-6-7-9-14(13)22-11-17(21)19-16-10-15(23-20-16)18(3,4)5/h6-10,12H,11H2,1-5H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCLUCGOHRNMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-bromophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5137670.png)
![5-(5-bromo-2-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5137673.png)
![3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5137681.png)
![2-(2-chloro-6-fluorophenyl)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5137687.png)
![4-[6-(benzylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4-diazepane-1-carbaldehyde](/img/structure/B5137693.png)




![2-(4-chloro-2-methylphenoxy)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5137725.png)
![1'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5137738.png)


